molecular formula C22H21N3O3S B2505009 1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 1090639-61-4

1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No.: B2505009
CAS No.: 1090639-61-4
M. Wt: 407.49
InChI Key: DHLBIMXIHLKXHT-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate is a complex organic compound featuring multiple functional groups, including an indole ring, a cyano group, a cyclopropyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The indole core can then be functionalized with various substituents through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: The cyano group can be reduced to an amine, resulting in a different set of derivatives.

  • Substitution: The methylsulfanyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Amines derived from the cyano group.

  • Substitution: Derivatives with different functional groups replacing the methylsulfanyl group.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The indole core is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antiviral, or anticancer properties.

  • Medicine: Potential therapeutic applications could include the development of new drugs targeting specific biological pathways.

  • Industry: It may be used in the production of advanced materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. The indole core, for example, can interact with various receptors and enzymes in the body, leading to biological responses. The cyano group and cyclopropyl group may also play a role in modulating the compound's activity.

Molecular Targets and Pathways Involved:

  • Receptors: Indole derivatives can bind to various receptors, including G-protein-coupled receptors (GPCRs) and ion channels.

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid

  • 2-(methylsulfanyl)pyridine-4-carboxylic acid

  • Cyclopropyl-substituted pyridines

  • Cyano-substituted indoles

Properties

IUPAC Name

[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl] 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-13(21(26)25-10-9-15-5-3-4-6-19(15)25)28-22(27)16-11-18(14-7-8-14)24-20(29-2)17(16)12-23/h3-6,11,13-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLBIMXIHLKXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)OC(=O)C3=CC(=NC(=C3C#N)SC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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